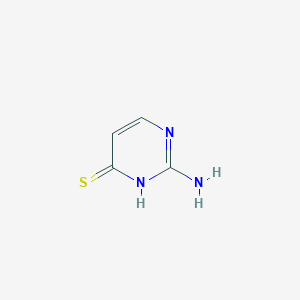
2-amino-1H-pyrimidine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1H-pyrimidine-6-thione, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Amino-1H-pyrimidine-6-thione and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacteria and fungi.
Case Studies:
- A study by Pasha et al. synthesized 4,6-disubstituted pyrimidine-thiones and evaluated their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed moderate activity, suggesting the potential of these derivatives as antimicrobial agents .
- Another investigation reported that halogen-substituted pyrimidine derivatives demonstrated enhanced antibacterial activity compared to standard drugs like ciprofloxacin, indicating the importance of structural modifications in enhancing efficacy .
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4-Fluoro derivative | S. aureus | 0.8 |
| 2-Amino-4-(4-methoxy) | E. coli | 6.25 |
| Halogen-substituted | P. aeruginosa | Moderate |
Antitumor Activity
The antitumor potential of this compound has been highlighted in various studies focusing on its cytotoxic effects against cancer cell lines.
Case Studies:
- A study on polyheterocyclic compounds revealed that certain derivatives of pyrimidine exhibited significant cytotoxicity against human colon carcinoma and hepatocellular carcinoma cell lines, with IC50 values ranging from 10.72 to 42.63 µM .
- Another research effort indicated that modifications to the pyrimidine structure could lead to enhanced anti-proliferative effects, particularly when heterocyclic moieties were introduced .
Data Table: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine derivative | Human colon carcinoma | 10.72 |
| Ethyl derivative | Hepatocellular carcinoma | 18.95 |
| Modified thione | Colon carcinoma | 20.88 |
Enzyme Inhibition
This compound has also been explored for its potential as an enzyme inhibitor, particularly in the context of hyperuricemia treatment.
Case Studies:
- Research demonstrated that thiazolidine derivatives related to pyrimidines showed strong xanthine oxidase (XO) inhibitory activity, with some compounds exhibiting IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests that modifications to the pyrimidine structure can yield potent enzyme inhibitors.
Data Table: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µmol/L) |
|---|---|---|
| Thiazolidine derivative | Xanthine oxidase | 3.56 |
| Pyrimidine derivative | Aldose reductase | Not specified |
Eigenschaften
CAS-Nummer |
1193-27-7 |
|---|---|
Molekularformel |
C4H5N3S |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
2-amino-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
InChI-Schlüssel |
GFVZMGHCWGEFQF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(NC1=S)N |
Isomerische SMILES |
C1=CN=C(N=C1S)N |
Kanonische SMILES |
C1=CN=C(NC1=S)N |
Key on ui other cas no. |
1193-27-7 |
Synonyme |
4(1H)-Pyrimidinethione, 2-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















